Oxaprozin D4 -

Oxaprozin D4

Catalog Number: EVT-1492082
CAS Number:
Molecular Formula: C18H15NO3
Molecular Weight: 297.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Oxaprozin D4 is the deuterium labeled Oxaprozin, which is a non-steroidal anti-inflammatory drug (NSAID).
Overview

Oxaprozin D4 is a deuterated analog of Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID) primarily used to alleviate pain and inflammation. The incorporation of deuterium atoms into the Oxaprozin molecule allows for enhanced tracking in pharmacokinetic studies, thereby providing insights into its behavior in biological systems. This compound is classified as a non-steroidal anti-inflammatory drug and is particularly noted for its role in research applications related to drug metabolism and pharmacokinetics.

Synthesis Analysis

The synthesis of Oxaprozin D4 involves several key steps that replace hydrogen atoms in the Oxaprozin structure with deuterium atoms. The general method includes:

  1. Deuterium Exchange Reaction: This initial step utilizes deuterated solvents or deuterium oxide as a source of deuterium, facilitating the exchange of hydrogen atoms with deuterium in the Oxaprozin molecule.
  2. Purification: Following the exchange reaction, the resultant deuterium-labeled compound undergoes purification processes such as chromatography to ensure high purity and yield.
  3. Industrial Production: On a larger scale, bulk deuterium exchange reactions are performed, followed by industrial-scale purification techniques like large-scale chromatography or crystallization to obtain Oxaprozin D4.
Molecular Structure Analysis

Structural Data

  • Molecular Weight: Approximately 357.4 g/mol for the non-deuterated form.
  • Chemical Structure: The structure includes a carboxylic acid group, an aromatic ring, and a sulfonamide moiety, which are crucial for its anti-inflammatory activity.
Chemical Reactions Analysis

Oxaprozin D4 can participate in various chemical reactions similar to its parent compound:

  1. Oxidation: In the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, Oxaprozin D4 can be oxidized to yield hydroxylated derivatives.
  2. Reduction: Reduction reactions can be achieved using agents such as sodium borohydride or lithium aluminum hydride, leading to reduced forms of the compound.
  3. Substitution Reactions: The compound can undergo substitution reactions where functional groups are exchanged with other groups depending on the reagents used.

Technical Details

The major products formed from these reactions depend on specific conditions and reagents utilized during the reaction processes, allowing for a variety of derivatives to be synthesized for further study.

Mechanism of Action

Process Data

  • Inhibition: By inhibiting COX enzymes, Oxaprozin D4 effectively reduces inflammation and pain associated with various conditions.
  • Metabolic Tracking: Deuterium labeling allows for precise monitoring of how Oxaprozin D4 is metabolized in vivo.
Physical and Chemical Properties Analysis

Oxaprozin D4 exhibits physical and chemical properties akin to those of Oxaprozin but with slight variations due to deuteration:

Relevant Data

  • Purity: Typically >95% purity is required for research applications, confirmed through techniques such as high-performance liquid chromatography (HPLC) or quantitative nuclear magnetic resonance (qHNMR) .
Applications

Oxaprozin D4 is utilized extensively in scientific research due to its unique properties:

  • Pharmacokinetics Studies: It is instrumental in studying absorption, distribution, metabolism, and excretion (ADME) profiles of NSAIDs.
  • Metabolism Studies: Researchers utilize its deuterated nature to trace metabolic pathways and identify metabolites more accurately.
  • Drug Interaction Studies: Oxaprozin D4 helps investigate potential interactions between drugs involving Oxaprozin.
  • Biological Research: It is relevant in studies concerning inflammation and pain management owing to its anti-inflammatory properties.
Introduction to Oxaprozin D4

Chemical Identity and Isotopic Labeling of Oxaprozin D4

Oxaprozin-d4 (chemical name: 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid-d4) is a deuterated derivative of the nonsteroidal anti-inflammatory drug (NSAID) oxaprozin. It incorporates four deuterium atoms (²H) at the propanoic acid side chain, specifically replacing hydrogen atoms at the beta-carbon position. This isotopic substitution yields a molecular weight of 297.34 g/mol, compared to 293.32 g/mol for unlabeled oxaprozin [1] [7] [8]. The compound is identified by CAS Registry Number 21256-18-8 (unlabeled parent) and carries synonyms including Wy-21743-d4 and Daypro-d4 [1] [4].

Certified reference materials of oxaprozin-d4 exhibit high isotopic enrichment (≥98 atom% deuterium) and chemical purity (≥98% by HPLC). Structural verification is confirmed through ¹H-NMR spectroscopy and LC-MS, which show conformity to the expected deuteration pattern and absence of protiated impurities [1] [7]. The deuterium atoms create a distinct mass shift detectable via mass spectrometry, making oxaprozin-d4 invaluable as an internal standard in quantitative bioanalytical methods for tracing the pharmacokinetics of unlabeled oxaprozin [7] [9].

Table 1: Chemical Specifications of Oxaprozin-d4

PropertySpecification
Molecular FormulaC₁₈H₁₁D₄NO₃
Molecular Weight297.34 g/mol
Isotopic Enrichment≥98 atom% D
Chemical Purity≥98% (HPLC)
Canonical SMILESOC(C([²H])([²H])C([²H])([²H])C₁=NC(C₂=CC=CC=C₂)=C(C₃=CC=CC=C₃)O₁)=O
Storage Conditions-20°C (desiccated)

Historical Development of Deuterated NSAIDs

The development of deuterated pharmaceuticals evolved from isotopic tracer applications to strategic drug optimization. Early deuterated compounds (1960s–2000s) served primarily as metabolic probes, exploiting deuterium’s stability and detectability. A paradigm shift occurred in 2017 with FDA approval of deutetrabenazine (Austedo®), a deuterated vesicular monoamine transporter inhibitor. This milestone validated the "deuterium switch" strategy—retaining pharmacological activity while improving pharmacokinetics through selective deuteration [3] [6].

Deuterated NSAIDs emerged as a logical extension of this approach. Oxaprozin-d4 was synthesized as part of broader efforts to mitigate metabolic instability and toxic metabolite formation associated with propionic acid-class NSAIDs. Preclinical studies in the early 2010s demonstrated that deuterium substitution at vulnerable metabolic sites could attenuate oxidative pathways without altering COX-1/COX-2 inhibition potency. Unlike de novo deuterated drugs (e.g., deucravacitinib), oxaprozin-d4 remains a research tool rather than a therapeutic agent, primarily utilized in mechanistic studies and bioanalytical applications [3] [6] [9].

Table 2: Milestones in Deuterated Pharmaceutical Development

YearEventSignificance
1967Patent filing for oxaprozinFoundation for later deuterated analog development [8]
2017FDA approval of deutetrabenazineFirst deuterated drug; validated deuterium switch concept [3] [6]
2021Approval of donafenib (deuterated sorafenib) in ChinaDemonstrated clinical superiority over parent drug [6]
2022FDA approval of deucravacitinibFirst de novo deuterated drug (non-switch approach) [6]

Rationale for Deuterium Substitution in Oxaprozin

The therapeutic rationale for deuterating oxaprozin centers on the deuterium kinetic isotope effect (DKIE), which reduces the rate of carbon-hydrogen (C-H) bond cleavage at deuterated sites. Deuterium forms a stronger bond with carbon (C-D bond dissociation energy ≈ 337 kJ/mol vs. C-H ≈ 338 kJ/mol) due to its lower zero-point vibrational energy. This increases the activation energy required for oxidative metabolism, particularly in cytochrome P450 (CYP)-mediated reactions [3] [6].

Unlabeled oxaprozin undergoes extensive hepatic metabolism via three pathways:

  • Oxidation: CYP2C9-mediated β-oxidation of the propionic acid side chain.
  • Glucuronidation: UGT-mediated conjugation.
  • Formation of phenolic metabolites (5% active) [5] [8].

Deuteration at the β-carbon targets the primary oxidative pathway. Preclinical evidence indicates that replacing β-hydrogens with deuterium attenuates the rate of β-oxidation, thereby:

  • Extending elimination half-life: Theoretical reduction in first-pass metabolism increases systemic exposure.
  • Reducing reactive metabolite load: Limits production of electrophilic intermediates implicated in hepatotoxicity [5] [6].
  • Maintaining pharmacodynamics: Preserves COX inhibitory activity due to structural identity outside deuteration sites [4] [8].

For research applications, oxaprozin-d4 enables precise quantification of oxaprozin in biological matrices, circumventing isotopic interference in mass spectrometry. Its use as an internal standard improves the accuracy of pharmacokinetic studies investigating metabolic variability in human populations [1] [7] [9].

Table 3: Impact of Deuterium Substitution on Key Metabolic Parameters

Metabolic CharacteristicUnlabeled OxaprozinOxaprozin-d4 (Theoretical)Biological Consequence
Primary Metabolic PathwayCYP2C9 β-oxidationCYP2C9 β-oxidation (slower)Prolonged half-life
Reactive Metabolite FormationModerateReducedLower hepatotoxicity risk [5]
Glucuronidation35% of metabolismUnaffectedNo change in renal clearance pathways

Properties

Product Name

Oxaprozin D4

IUPAC Name

2,2,3,3-tetradeuterio-3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid

Molecular Formula

C18H15NO3

Molecular Weight

297.3 g/mol

InChI

InChI=1S/C18H15NO3/c20-16(21)12-11-15-19-17(13-7-3-1-4-8-13)18(22-15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,20,21)/i11D2,12D2

InChI Key

OFPXSFXSNFPTHF-AREBVXNXSA-N

SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)O)C3=CC=CC=C3

Isomeric SMILES

[2H]C([2H])(C1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C([2H])([2H])C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.